3-(Azetidinomethyl)phenyl cyclopentyl ketone
Overview
Description
3-(Azetidinomethyl)phenyl cyclopentyl ketone is a chemical compound with the molecular formula C16H21NO and a molecular weight of 243.34 g/mol It is characterized by the presence of an azetidine ring attached to a phenyl group, which is further connected to a cyclopentyl ketone moiety
Mechanism of Action
Ketones
are a type of organic compound characterized by a carbonyl group (C=O) bonded to two other carbon atoms. They are known to undergo a variety of chemical reactions, including oxidation and reduction, nucleophilic addition, and condensation . For instance, ketones can be reduced to form alcohols in reactions such as the Wolff-Kishner reduction .
Biochemical Analysis
Biochemical Properties
3-(Azetidinomethyl)phenyl cyclopentyl ketone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound can act as a substrate for certain enzymes, leading to the formation of specific products that participate in metabolic pathways. Additionally, this compound can bind to proteins, altering their conformation and affecting their interactions with other biomolecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses. Furthermore, this compound can affect the expression of genes involved in critical cellular processes, thereby altering cellular behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to their activation or inhibition. This binding interaction can result in changes in enzyme activity, affecting metabolic pathways and cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may have different biological activities. Long-term exposure to this compound can lead to cumulative effects on cellular processes, which may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing specific cellular functions or protecting against certain diseases. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into different metabolites. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within cells. The interactions of this compound with enzymes can lead to the formation of intermediate compounds that participate in further biochemical reactions, thereby affecting cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The distribution of this compound can influence its biological activity and effects on cellular processes. For instance, its accumulation in specific tissues may enhance its therapeutic potential or lead to localized toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with other biomolecules and its participation in cellular processes. For example, its presence in the nucleus may influence gene expression, while its localization in the mitochondria may impact cellular energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidinomethyl)phenyl cyclopentyl ketone typically involves the reaction of 3-(bromomethyl)phenyl cyclopentyl ketone with azetidine under basic conditions. The reaction is carried out in the presence of a suitable base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidinomethyl)phenyl cyclopentyl ketone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxidized ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
3-(Azetidinomethyl)phenyl cyclopentyl ketone has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3-(Pyrrolidinomethyl)phenyl cyclopentyl ketone
- 3-(Piperidinomethyl)phenyl cyclopentyl ketone
- 3-(Morpholinomethyl)phenyl cyclopentyl ketone
Uniqueness
3-(Azetidinomethyl)phenyl cyclopentyl ketone is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties compared to its analogs. The smaller ring size of azetidine compared to pyrrolidine or piperidine results in different steric and electronic effects, influencing its reactivity and interactions with molecular targets .
Properties
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-cyclopentylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c18-16(14-6-1-2-7-14)15-8-3-5-13(11-15)12-17-9-4-10-17/h3,5,8,11,14H,1-2,4,6-7,9-10,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPRQABERHXZNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC=CC(=C2)CN3CCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643285 | |
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(cyclopentyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898772-39-9 | |
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(cyclopentyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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